2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate to form 1-[(2-chlorophenyl)methyl]-1H-imidazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, followed by acylation with cyclohexylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating conditions such as infections and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2-chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethanamine
- 2-[1-[(3,4-dichlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethanamine
Uniqueness
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFHXGUGNZRZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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